

Application Notes and Protocols for MK2-IN-7

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Compound of Interest

Compound Name: MK2-IN-7

Cat. No.: B12855833

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Audience: Researchers, scientists, and drug development professionals.

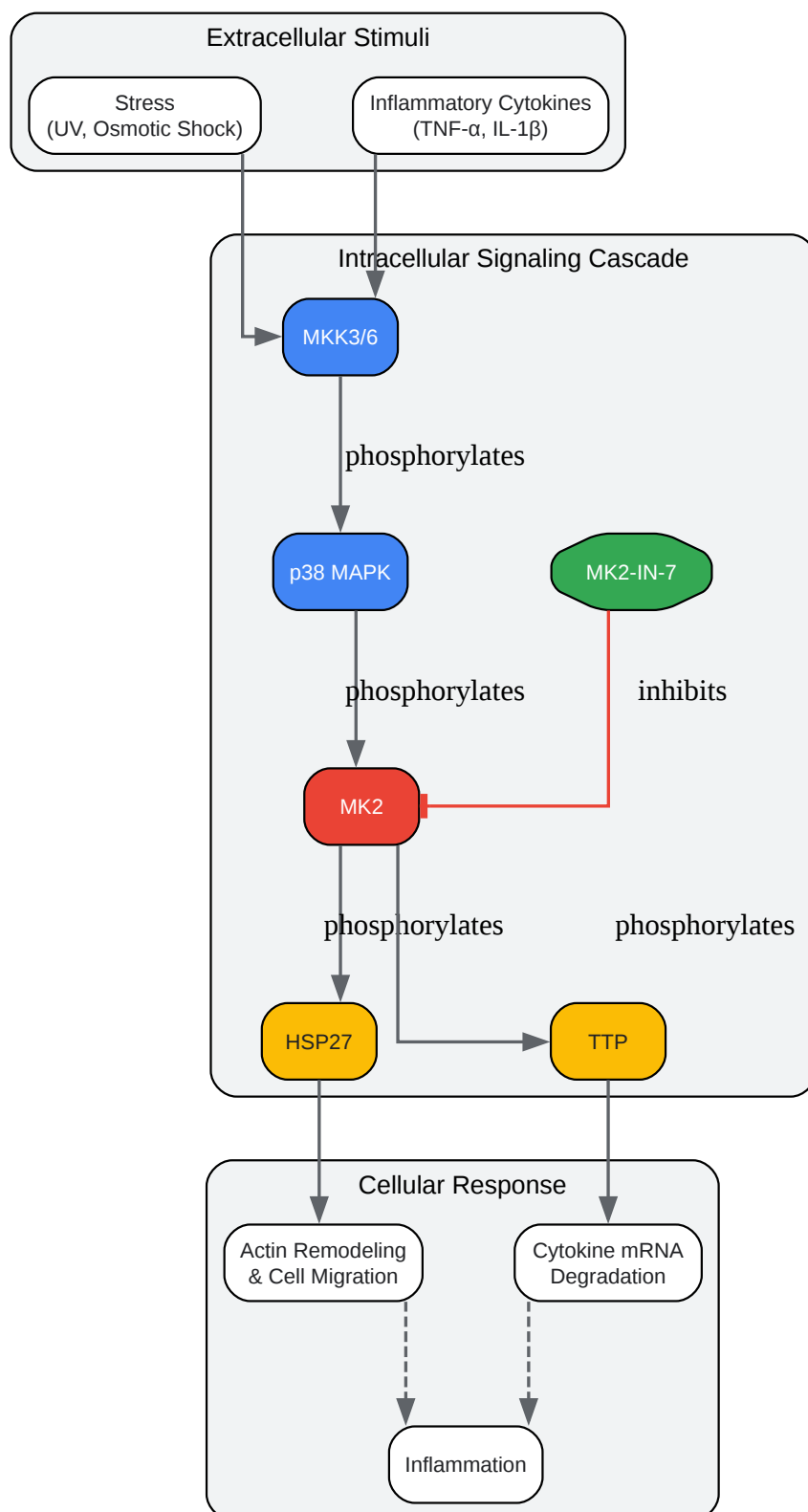
Introduction:

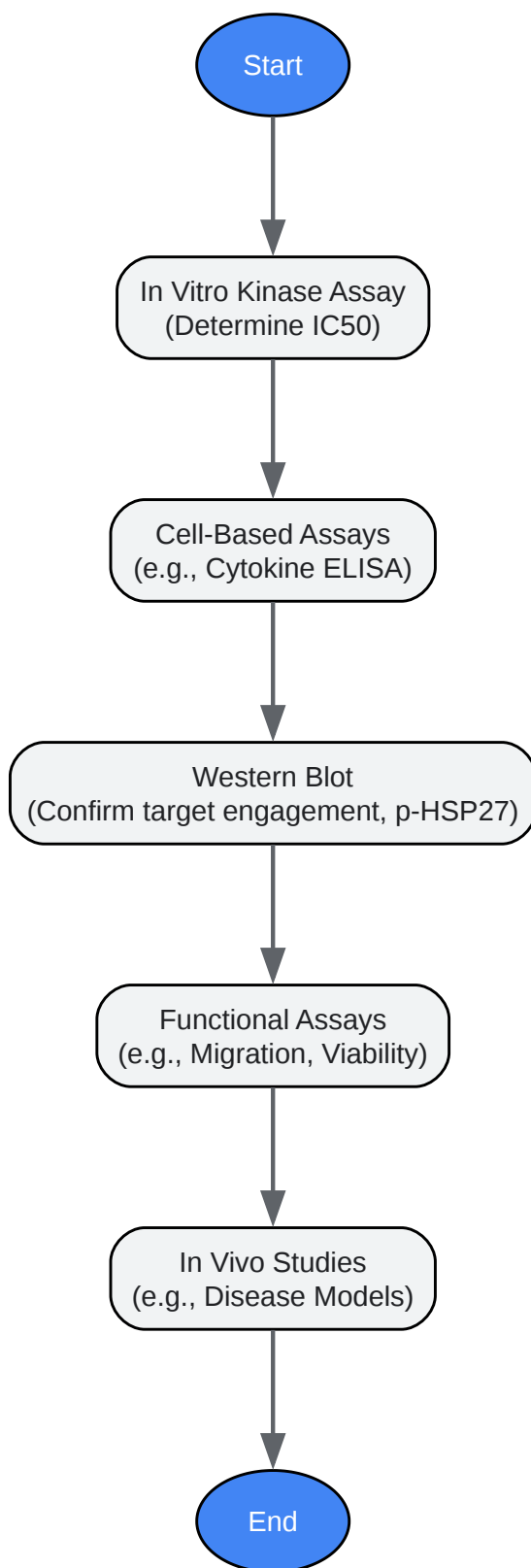
MK2-IN-7 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2 or MAPKAPK2), a key serine/threonine kinase downstream of p38 MAPK.^[1] The p38/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation, playing a significant role in the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.^{[2][3][4]} Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory conditions and cancer.^{[5][6]} **MK2-IN-7** offers a valuable tool for investigating the physiological and pathological roles of the p38/MK2 axis. Unlike direct p38 MAPK inhibitors, which can have significant side effects, targeting MK2 provides a more specific approach to modulate this pathway.^{[5][7]}

Mechanism of Action:

MK2-IN-7 is a non-ATP competitive inhibitor of MK2.^[1] Upon activation by environmental stresses or inflammatory cytokines, p38 MAPK phosphorylates and activates MK2.^{[2][8]} Activated MK2 then phosphorylates a range of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which are involved in actin remodeling, cell migration, and the regulation of mRNA stability of inflammatory cytokines.^{[2][7]} **MK2-IN-7** binds to MK2 and locks it in a conformation that prevents its activation by p38 MAPK, thereby inhibiting the downstream signaling cascade.

Signaling Pathway Diagram





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